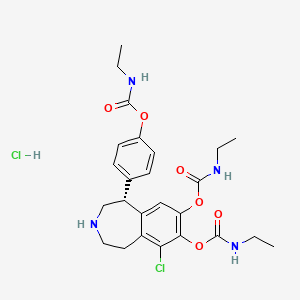

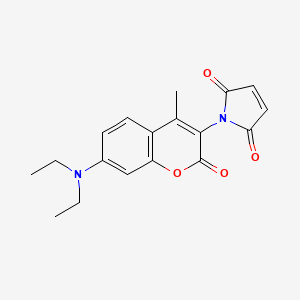

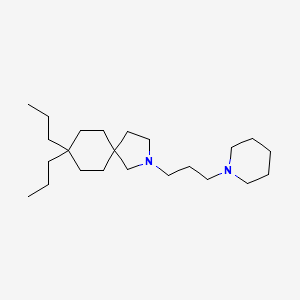

![molecular formula C19H17ClF5NO4S2 B1194565 N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide CAS No. 677772-84-8](/img/structure/B1194565.png)

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Research into the synthesis of related compounds reveals methodologies that may be applicable to our compound of interest. A stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a method for synthesizing cyclic sulfoximines, highlighting the role of difluoro(phenylsulfonyl)methyl groups in facilitating cycloaddition reactions (Ye et al., 2014). Furthermore, efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride demonstrates the key role of this agent in preparing compounds with strong electron-withdrawing and acidic properties (Garlyauskayte et al., 2002).

Molecular Structure Analysis

The molecular structure of related sulfonamides and their derivatives has been extensively studied. For example, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds provide insights into the electron delocalization and bond shortening observed upon deprotonation, which could be relevant for understanding the molecular structure of our compound of interest (Haas et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of sulfonamides as terminators of cationic cyclisations has been demonstrated, offering insights into the potential chemical reactions involving our compound (Haskins & Knight, 2002). Additionally, the preparation and reactivity of trifluoromethanesulfonic acid-catalyzed compounds reveal how such reactions could be relevant to the synthesis and modification of our compound of interest (Lin et al., 2011).

Physical Properties Analysis

The physical properties of related sulfonamide compounds, including their synthesis, crystal structure, and spectral properties, have been detailed, providing a basis for understanding the physical characteristics of our compound of interest (Danish et al., 2021).

Chemical Properties Analysis

The chemical properties of sulfonamides and their derivatives, such as reactivity with N-nucleophiles and the formation of corresponding amides, offer insights into the chemical behavior of our compound of interest. Studies on N-trifluoromethylsulfonyl-substituted guanidines and their reactions highlight important aspects of chemical properties and potential reactivity patterns (Tolstikova et al., 2011).

Scientific Research Applications

1. Alzheimer’s Disease Research

- Methods of Application: Chronic treatment for 3 months with 3 mg/kg of MRK-560 was administered. The compound is orally bioavailable and brain-penetrant .

- Results: Treatment with MRK-560 attenuated the appearance of amyloid plaques in the Tg2576 mouse model of AD. This reduction in plaques was accompanied by a decrease in the level of reactive gliosis. Biochemical analysis of Aβ (40) and Aβ (42) in the cortex agreed with the morphometric and histological measures .

2. Aβ Peptide Level Reduction

- Methods of Application: MRK-560 was administered orally and was able to markedly reduce Aβ in the brain and CSF in the rat, with ED 50 values of 6 and 10 mg/kg, respectively .

- Results: Time-course experiments demonstrated that reductions in Aβ could be maintained for 24 hours. A strong association was observed between the brain and CSF Aβ levels .

properties

IUPAC Name |

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF5NO4S2/c20-12-1-4-15(5-2-12)31(27,28)18(16-11-13(21)3-6-17(16)22)9-7-14(8-10-18)26-32(29,30)19(23,24)25/h1-6,11,14,26H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVWDXOIGQJIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C(F)(F)F)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF5NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

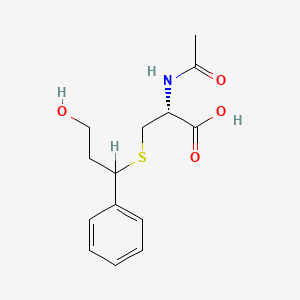

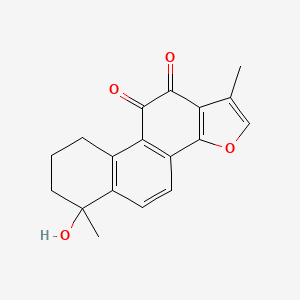

![2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B1194502.png)